
1-ナフタレン酢酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 1-naphthaleneacetate (NA) is a widely used organic compound in research laboratories. It is a solid, white, crystalline compound that is soluble in water and organic solvents. NA is used in a variety of applications, including synthesis, purification, and analysis, and has been studied for its potential therapeutic applications.
科学的研究の応用
植物生長調整剤
1-ナフタレン酢酸ナトリウム: は広く植物生長調整剤として使用されています . 根の形成を促進し、しばしば根挿し木に適用されて成長を刺激します。さらに、さまざまな作物の開花と結実を促進するために使用することができます。
有機合成
この化合物は、有機合成における試薬として役立ちます . それは、さまざまな有機化合物の調製、特に医薬品や農薬の開発において価値のある他のナフタレン誘導体の合成において使用されます。
酵素アッセイ
生化学研究では、1-ナフタレン酢酸ナトリウムは酵素アッセイの基質として使用されます . それは、特に植物ホルモン代謝に関与する特定の酵素の活性を研究するのに役立ちます。
生物材料研究
この化合物は、生物材料の研究にも使用されています . それは、植物ホルモンとその受容体の相互作用を理解し、植物の成長と発達の分子メカニズムに光を当てることができます。
精製と分析
1-ナフタレン酢酸ナトリウム: は、有機化合物の精製と分析に使用されます . その特性により、複雑な混合物から特定の物質を分離することができ、成分の同定と定量に役立ちます。
改変試薬の研究
それは、改変試薬の研究と開発において重要です . これらの試薬は、合成化学における特定の反応に合わせて調整されており、より効率的かつ選択的な合成プロセスにつながる可能性があります。
Safety and Hazards
Sodium 1-naphthaleneacetate is considered a flammable material. It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
作用機序
- NAA affects several pathways, including:
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Sodium 1-Naphthaleneacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to be used in life science research
Molecular Mechanism
It is known to be used as a substrate for enzyme assays , suggesting that it may interact with enzymes at the molecular level
Dosage Effects in Animal Models
The effects of Sodium 1-Naphthaleneacetate vary with different dosages in animal models
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 1-naphthaleneacetate can be achieved through the reaction of 1-naphthaleneacetic acid with sodium hydroxide.", "Starting Materials": [ "1-naphthaleneacetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 1-naphthaleneacetic acid in water to form a solution.", "Step 2: Add sodium hydroxide to the solution and stir until complete dissolution.", "Step 3: Heat the mixture to 70-80°C and maintain the temperature for 2-3 hours.", "Step 4: Allow the mixture to cool and then filter the precipitate formed.", "Step 5: Wash the precipitate with water and dry it to obtain Sodium 1-naphthaleneacetate as a white solid." ] } | |
CAS番号 |
61-31-4 |
分子式 |
C12H10NaO2 |
分子量 |
209.20 g/mol |
IUPAC名 |
sodium;2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |
InChIキー |
SNMLHWKCAMEYHB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na] |
その他のCAS番号 |
25267-17-8 61-31-4 |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
86-87-3 (Parent) |
同義語 |
1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium 1-naphthaleneacetate influence the catalytic activity of imidazole-appended γ-cyclodextrin?
A1: Research indicates that sodium 1-naphthaleneacetate can enhance the catalytic activity of imidazole-appended γ-cyclodextrin (1) in the hydrolysis of p-nitrophenyl acetate. [] This enhancement is attributed to its function as a "spacer" within the relatively large γ-cyclodextrin cavity. By occupying space, sodium 1-naphthaleneacetate facilitates a more favorable binding conformation between the cyclodextrin and the substrate, thereby promoting the hydrolysis reaction. Interestingly, this effect is not observed with the smaller β-cyclodextrin derivative (2), where sodium 1-naphthaleneacetate actually hinders the reaction. [] This highlights the importance of size complementarity between the cyclodextrin, the substrate, and the spacer molecule for optimal catalytic efficiency.
Q2: What spectroscopic evidence suggests that sodium 1-naphthaleneacetate exhibits hydrophobic interactions in solution?
A2: Studies utilizing UV-Vis and fluorescence spectroscopy provide evidence for the hydrophobic interactions of sodium 1-naphthaleneacetate in various solutions. For instance, in water-methanol mixtures, increasing the methanol concentration enhances hydrophobic interactions, leading to a red shift in the emission spectra of sodium 1-naphthaleneacetate. [] This red shift signifies a change in the molecule's electronic environment, suggesting a shift towards a more hydrophobic environment as the solvent polarity decreases. Similar spectral shifts are observed in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), further supporting the role of hydrophobic interactions in the compound's behavior in solution. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





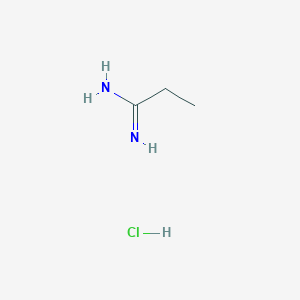
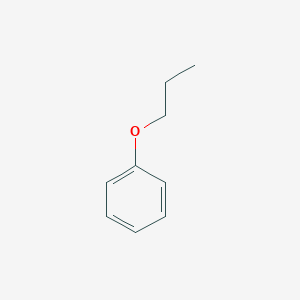
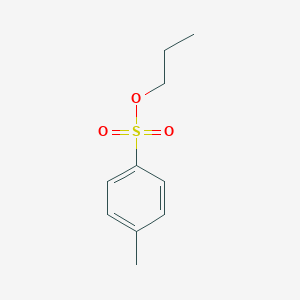
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
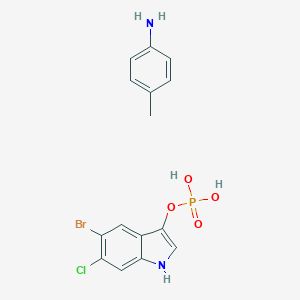

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

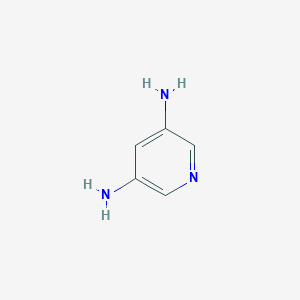
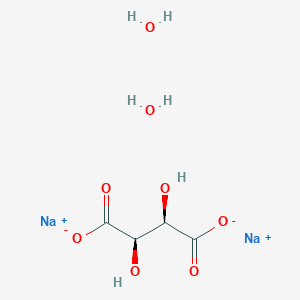

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)